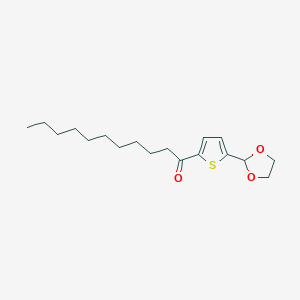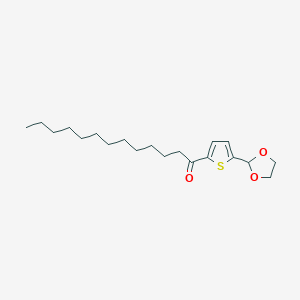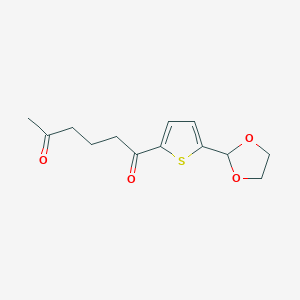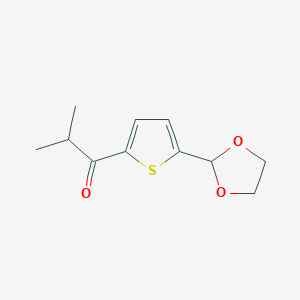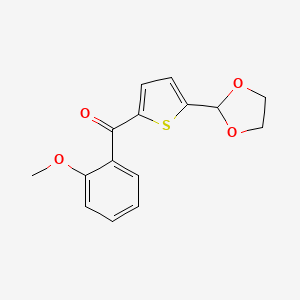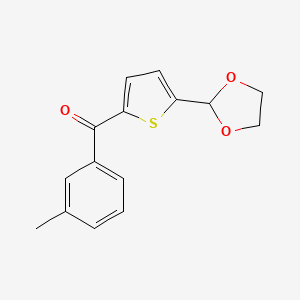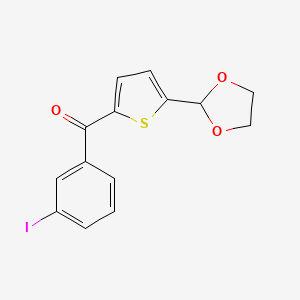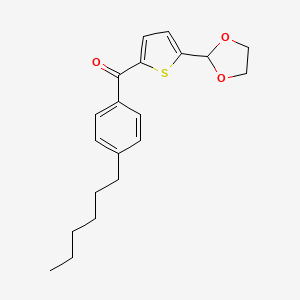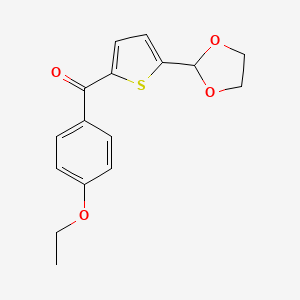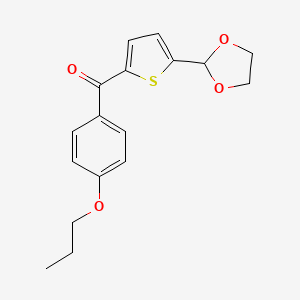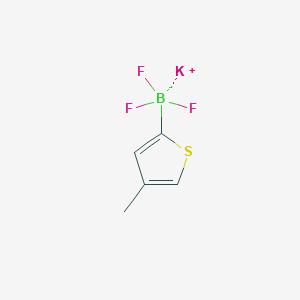
Potassium 4-methylthiophene-2-trifluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium 4-methylthiophene-2-trifluoroborate is an organotrifluoroborate compound that has gained significant attention in the field of organic chemistry. This compound is known for its stability, ease of handling, and versatility in various chemical reactions. It is particularly valuable in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is widely used for forming carbon-carbon bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium 4-methylthiophene-2-trifluoroborate can be synthesized through nucleophilic substitution reactions. One common method involves the reaction of potassium bromo- or iodomethyltrifluoroborates with 4-methylthiophen-2-yl derivatives. The reaction typically requires the presence of a base, such as potassium hydroxide, and is carried out under mild conditions .
Industrial Production Methods
In industrial settings, the production of potassium organotrifluoroborates often involves the use of trialkyl borates and potassium hydrogen fluoride (KHF2). The process includes the in situ reaction of n-butyllithium with dibromo- or diiodomethane, followed by treatment with trialkyl borates and KHF2 . This method ensures high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Potassium 4-methylthiophene-2-trifluoroborate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiol derivatives.
Substitution: It is commonly used in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various biaryl compounds and heterocycles.
Scientific Research Applications
Potassium 4-methylthiophene-2-trifluoroborate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of potassium 4-methylthiophen-2-yltrifluoroborate in cross-coupling reactions involves the transmetalation process. In the presence of a palladium catalyst, the compound undergoes oxidative addition, transmetalation, and reductive elimination steps. This results in the formation of new carbon-carbon bonds. The molecular targets include the palladium catalyst and the organic halide or pseudohalide used in the reaction .
Comparison with Similar Compounds
Potassium 4-methylthiophene-2-trifluoroborate can be compared with other organotrifluoroborates, such as:
- Potassium phenyltrifluoroborate
- Potassium vinyltrifluoroborate
- Potassium alkyltrifluoroborates
Uniqueness
- Stability : this compound is more stable and easier to handle compared to some other organoboron compounds .
- Reactivity : It offers unique reactivity patterns, making it suitable for specific synthetic applications .
By understanding the properties and applications of potassium 4-methylthiophen-2-yltrifluoroborate, researchers can leverage its potential in various fields of science and industry.
Properties
IUPAC Name |
potassium;trifluoro-(4-methylthiophen-2-yl)boranuide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BF3S.K/c1-4-2-5(10-3-4)6(7,8)9;/h2-3H,1H3;/q-1;+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJFCCAQWDUGVPF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC(=CS1)C)(F)(F)F.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BF3KS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

